molecular formula C16H32O2 B087112 Butyl laurate CAS No. 106-18-3

Butyl laurate

Cat. No.: B087112
CAS No.: 106-18-3
M. Wt: 256.42 g/mol
InChI Key: NDKYEUQMPZIGFN-UHFFFAOYSA-N
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Description

Butyl laurate (CAS 106-18-3; EINECS 203-370-3) is an ester derived from lauric acid (C12:0 fatty acid) and butanol. It is commonly utilized in industrial and cosmetic formulations due to its properties as an emollient, lubricant, and solvent. Regulatory information classifies it under HS code 2915900090, with applications spanning pharmaceuticals, personal care products, and industrial lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl laurate can be synthesized through the esterification of lauric acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:

C11H23COOH+C4H9OHC11H23COOC4H9\text{C}_{11}\text{H}_{23}\text{COOH} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_{11}\text{H}_{23}\text{COO}\text{C}_4\text{H}_9 C11​H23​COOH+C4​H9​OH→C11​H23​COOC4​H9​

Biological Activity

Butyl laurate, an ester derived from lauric acid and butanol, is a compound of interest in various biological and industrial applications. Its chemical structure is represented by the molecular formula C16H32O2C_{16}H_{32}O_{2} and it has a molecular weight of 256.424 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, applications in biocatalysis, and its role in biorefinery processes.

PropertyValue
Molecular FormulaC16H32O2C_{16}H_{32}O_{2}
Molecular Weight256.424 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point305.5 ± 10.0 °C
Melting Point−10 °C
Flash Point139.8 ± 8.9 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for use in various applications including pharmaceuticals and food preservation. Research indicates that this compound demonstrates both antibacterial and antifungal activities.

Case Studies

  • Antimicrobial Efficacy :
    A study published in Microbial Pathogenesis investigated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth effectively, with inhibition zones comparable to standard antibiotics .
  • Fungal Inhibition :
    In another study focusing on fungal pathogens, this compound was found to inhibit the growth of Fusarium oxysporum, a significant plant pathogen. The concentration-dependent activity suggested potential use in agricultural settings to protect crops from fungal infections .

Biocatalytic Applications

This compound is also utilized in biocatalysis, particularly in the synthesis of various esters and glycosides through enzymatic processes.

Enzymatic Synthesis

A notable research effort involved the use of commercial lipases to catalyze the transesterification of lauric acid with butanol to produce this compound. This process not only highlights the efficiency of enzymatic reactions but also emphasizes the compound's utility in producing bioactive esters from renewable resources .

Role in Biorefineries

The valorization of agricultural waste into valuable compounds is a growing area of interest, particularly through biorefineries that utilize lignocellulosic biomass.

Integrated Approach

A study demonstrated an integrated approach where wheat bran was enzymatically processed to yield both pentyl xylosides and D-glucose and D-xylose laurate esters using this compound as an acyl donor. This method showcases how this compound can be part of sustainable processes aimed at converting waste into useful products .

Scientific Research Applications

Food Industry

Butyl laurate is utilized as a food additive due to its emulsifying properties. It helps stabilize food products by improving texture and consistency. Its safety profile has led to its approval for use in various food applications.

Cosmetics and Personal Care

In the cosmetics industry, this compound serves as an emollient and skin conditioning agent. It enhances the spreadability of formulations and provides a smooth texture to creams and lotions. Its non-greasy feel makes it suitable for various cosmetic products .

Pharmaceuticals

This compound is being investigated for its potential in drug delivery systems. Its ability to form micelles allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability . Additionally, it has been studied for its role in enhancing the permeability of drugs across biological membranes.

Biochemical Research

As a biochemical reagent, this compound is used in various assays related to enzyme activity and metabolic processes. It has been linked to studies involving apoptosis, autophagy, and inflammation pathways .

Case Study 1: Enzymatic Synthesis

A study demonstrated the successful synthesis of this compound using immobilized lipase from Rhizopus oryzae. The reaction was carried out under optimized conditions that yielded high conversion rates without the need for organic solvents, showcasing a green chemistry approach .

Case Study 2: Application in Drug Delivery

Research highlighted the use of this compound in formulating drug delivery systems that enhance the absorption of poorly soluble drugs. The study found that micelles formed with this compound significantly improved drug solubility and bioavailability in vitro .

Data Tables

Application AreaSpecific UseBenefits
Food IndustryEmulsifierImproves texture and stability
CosmeticsEmollientEnhances spreadability
PharmaceuticalsDrug deliveryIncreases solubility of hydrophobic drugs
Biochemical ResearchEnzyme assaysFacilitates studies on metabolic pathways

Chemical Reactions Analysis

Esterification of Lauric Acid with 1-Butanol

  • Catalyst : Crude lipase from Carica papaya latex.

  • Conditions :

    • Solvent-free system at 55°C, water activity (aₐ) = 0.46.

    • Molar ratio of lauric acid to 1-butanol = 1:12.

  • Results :

    • 20% conversion of lauric acid to butyl laurate in 70 hours (vs. 8% conversion in thermal control at 55°C) .

    • Maximum enzyme-catalyzed yield: 9.8% conversion at 24 hours .

Transesterification of Trilaurin with 1-Butanol

  • Catalyst : Carica papaya or Carica pentagona latex.

  • Conditions :

    • 55°C, solvent-free system.

    • Enzyme loading: 8% (w/w) of substrates.

  • Results :

    • 84–84.5% conversion of trilaurin to this compound in 24 hours .

    • Reaction yield increases linearly with temperature (30–60°C) .

Halophilic Lipase-Catalyzed Esterification

  • Catalyst : Marinobacter litoralis SW-45 lipase.

  • Conditions :

    • Heptane (for palm oil-derived FFAs) or solvent-free system (for palm kernel oil-derived FFAs).

    • 40–45°C, 150–230 rpm agitation, 50% biocatalyst concentration.

  • Results :

    • 62.2–69.1% ester conversion under optimized conditions .

Temperature Dependence

Temperature (°C)Normalized Synthesis Rate (%)
3035
4063
5084
55100 (max yield)
60100 (thermal stability)

Normalized synthesis rates for enzymatic esterification .

Solvent Systems

  • Heptane : Preferred for lipase-catalyzed reactions due to substrate solubility .

  • Solvent-free systems : Reduce costs and enable higher substrate loading .

Hydrolysis of this compound

Reverse hydrolysis reactions regenerate lauric acid and 1-butanol:

  • Catalyst : Thermomyces lanuginosus lipase (TLL).

  • Conditions : Hydrolysis of crude palm/kernel oils in diethyl ether or heptane at 50°C .

  • Application : Intermediate step for producing free fatty acids prior to esterification.

Comparative Analysis of Catalytic Methods

ParameterEnzymatic (55°C)Thermal (55°C)
Conversion (24h)9.8–14.6%0.5–1.7%
Reaction Time70h (20% yield)70h (8% yield)
Energy EfficiencyHighLow
ByproductsMinimalSignificant

Data from esterification studies .

Industrial Considerations

  • Enzyme Stability : Carica papaya lipase retains activity at 60°C, but 55°C is recommended for energy efficiency .

  • Cost-Effectiveness : Solvent-free systems and reusable biocatalysts reduce operational costs .

Comparison with Similar Compounds

Chemical Structure and Properties

Butyl laurate belongs to the family of laurate esters, which vary based on the alcohol moiety esterified with lauric acid. Key structural and functional distinctions include:

Compound Alcohol Component Molecular Formula Molecular Weight (g/mol) Key Functional Properties
This compound Butanol C₁₆H₃₂O₂ 256.43 High lipophilicity, low volatility
Methyl Laurate Methanol C₁₃H₂₆O₂ 214.35 Biofuel additive, surfactant
Stearyl Laurate Stearyl alcohol C₃₀H₆₀O₂ 452.81 Solid emollient, high melting point
  • This compound : Exhibits balanced solubility in organic solvents, making it suitable for emulsified systems .
  • Methyl Laurate : Widely used in biodiesel production due to its low viscosity and compatibility with engine systems .
  • Stearyl Laurate : Solid at room temperature, ideal for sustained-release formulations in pharmaceuticals .

Research Findings and Data Tables

Table 1: Comparative Bioavailability of Laurate Esters in Drug Delivery

Compound LogP Membrane Permeability Bioavailability Enhancement
This compound 5.2 Moderate 1.5-fold vs. control
Oleic Acid 7.7 High 3.2-fold vs. control
Propranolol Laurate 4.8 High 2.8-fold vs. propranolol base

Note: LogP values indicate lipophilicity, correlating with membrane interaction efficiency .

Table 2: Environmental Impact Assessment

Compound Biodegradability (%) Ecotoxicity (LC50, mg/L)
This compound 85 >100 (Daphnia magna)
Methyl Laurate 92 75 (Fish)
Stearyl Laurate 78 >100 (Algae)

Data derived from safety assessments under OECD guidelines .

Properties

IUPAC Name

butyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYEUQMPZIGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H32O2
Source PubChem
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DSSTOX Substance ID

DTXSID4059336
Record name Butyl laurate
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Molecular Weight

256.42 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with a fruity, peanut odour
Record name Butyl dodecanoate
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Record name Butyl laurate
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Boiling Point

180.00 °C. @ 18.00 mm Hg
Record name Butyl dodecanoate
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Solubility

soluble in most organic solvents; insoluble in water
Record name Butyl laurate
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Density

0.853-0.863
Record name Butyl laurate
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CAS No.

106-18-3
Record name Butyl laurate
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Record name Dodecanoic acid, butyl ester
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Record name BUTYL LAURATE
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Record name Butyl dodecanoate
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Melting Point

-7 °C
Record name Butyl dodecanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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